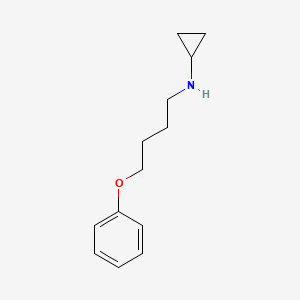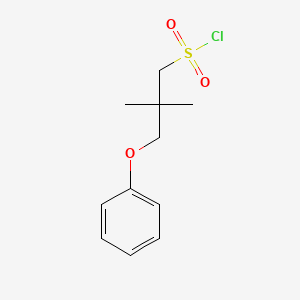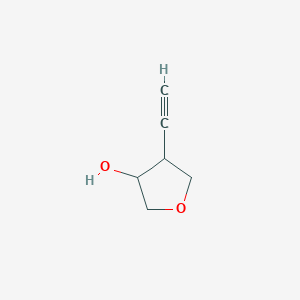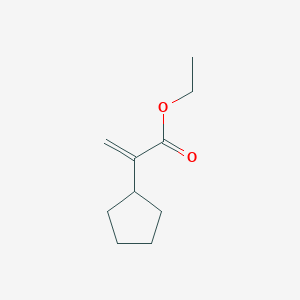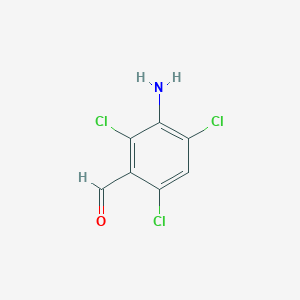
3-Amino-2,4,6-trichlorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,4,6-trichlorobenzaldehyde is a chemical compound with the molecular formula C7H4Cl3NO It is a derivative of benzaldehyde, where three chlorine atoms and one amino group are substituted at the 2, 4, and 6 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,6-trichlorobenzaldehyde typically involves the chlorination of benzaldehyde followed by the introduction of an amino group. One common method is the reaction of 2,4,6-trichlorobenzaldehyde with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the selective substitution of the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by amination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
化学反応の分析
Types of Reactions
3-Amino-2,4,6-trichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Amino-2,4,6-trichlorobenzoic acid.
Reduction: 3-Amino-2,4,6-trichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-2,4,6-trichlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Amino-2,4,6-trichlorobenzaldehyde involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may enhance the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biological processes and contribute to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,4,6-Trichlorobenzaldehyde: Lacks the amino group, making it less reactive in certain biological contexts.
3-Amino-2,4,6-trichlorobenzoic acid: An oxidized form with different chemical properties.
3-Amino-2,4,6-trichlorobenzyl alcohol: A reduced form with distinct reactivity.
Uniqueness
3-Amino-2,4,6-trichlorobenzaldehyde is unique due to the presence of both amino and aldehyde functional groups, along with the three chlorine atoms
特性
分子式 |
C7H4Cl3NO |
|---|---|
分子量 |
224.5 g/mol |
IUPAC名 |
3-amino-2,4,6-trichlorobenzaldehyde |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H,11H2 |
InChIキー |
IOUOJAQHWQONOY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)N)Cl)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


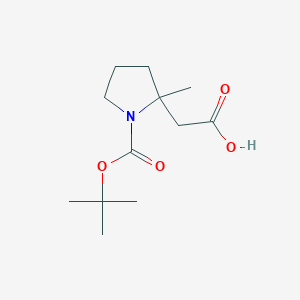
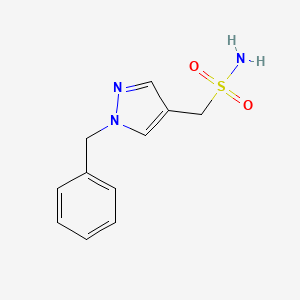


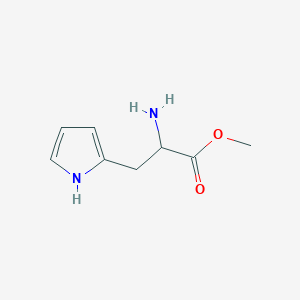
![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)

![5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13632011.png)
